molecular formula C28H34N6O6S2 B2569937 ethyl 2-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 393814-97-6

ethyl 2-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2569937
CAS No.: 393814-97-6
M. Wt: 614.74
InChI Key: BHVJEVAEKZWQAQ-UHFFFAOYSA-N
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Description

The compound ethyl 2-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex molecule featuring:

  • A 4,5,6,7-tetrahydro-1-benzothiophene core with an ethyl carboxylate group at position 2.
  • A 1,2,4-triazole ring substituted at position 4 with a butyl group and at position 5 with a [(4-nitrophenyl)formamido]methyl moiety.
  • A sulfanyl-propanamido linker bridging the benzothiophene and triazole units.

Its synthesis likely involves multi-step protocols, including cyanoacetylation and S-alkylation, as inferred from related methodologies .

Properties

IUPAC Name

ethyl 2-[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O6S2/c1-4-6-15-33-22(16-29-25(36)18-11-13-19(14-12-18)34(38)39)31-32-28(33)41-17(3)24(35)30-26-23(27(37)40-5-2)20-9-7-8-10-21(20)42-26/h11-14,17H,4-10,15-16H2,1-3H3,(H,29,36)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVJEVAEKZWQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SC(C)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzothiophene Moiety: The benzothiophene ring can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the triazole and benzothiophene intermediates using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues in Triazole-Thione Derivatives

Example Compounds :

  • 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) .
  • Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (intermediate in synthesis) .
Key Differences:
Feature Target Compound Triazole-Thiones Intermediate
Core Structure Benzothiophene + triazole Triazole-thione + phenylsulfonyl Benzothiophene + cyanoacetamide
Substituents Butyl, 4-nitrophenylformamido, propanamido-sulfanyl 2,4-Difluorophenyl, X-phenylsulfonyl Cyanoacetamide
Functional Groups Nitro, amide, ester Sulfonyl, thione Cyano, ester
Tautomerism Likely thione-thiol tautomerism in triazole (unconfirmed) Confirmed thione tautomer via IR (νC=S at 1247–1255 cm⁻¹) N/A

Impact of Substituents :

  • The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to electron-donating groups (e.g., methoxy) in analogues like 609796-13-6 (tetrahydrobenzothiophene carboxamide with chloro-nitrobenzoyl) .
  • The butyl chain may improve lipophilicity and membrane permeability relative to smaller alkyl groups in compounds like 477313-63-6 (isopropylphenyl acetamide) .

Comparison with Analogues :

  • Triazole-Thiones : Synthesized via base-mediated cyclization of hydrazinecarbothioamides (NaOH, reflux), confirmed by IR loss of C=O (1663–1682 cm⁻¹) and retention of νC=S (1247–1255 cm⁻¹).
  • Tetrahydrobenzothiophene Derivatives : Utilize cyanoacetylation under mild conditions (ethanol, reflux), avoiding harsh reagents.

Yield and Efficiency :

  • Triazole-thione syntheses report moderate yields (50–70%) , while benzothiophene intermediates achieve higher yields (>80%) due to optimized protocols .

Spectral and Physicochemical Properties

IR Spectroscopy:
Compound Type Key IR Bands (cm⁻¹) Reference
Target Compound νC=O (ester: ~1700), νN-H (amide: ~3300), νNO₂ (~1520) Inferred
Triazole-Thiones νC=S (1247–1255), νN-H (3278–3414)
Cyanoacetamide νC≡N (~2250), νC=O (ester: ~1700)
Solubility and Stability:
  • The 4-nitrophenyl group reduces aqueous solubility compared to polar analogues like 370070-84-1 (pyridine-oxamide) .
  • The tetrahydrobenzothiophene core enhances stability against oxidative degradation relative to non-hydrogenated thiophenes.

Bioactivity Considerations

While direct bioactivity data for the target compound is unavailable, structural insights suggest:

  • Triazole-thiones exhibit antimicrobial and anticancer properties via metal chelation .
  • Benzothiophene-carboxylates (e.g., 609796-13-6 ) show kinase inhibition due to planar aromatic systems .
  • The propanamido-sulfanyl linker may improve target binding affinity compared to simpler acetamide linkers (e.g., 477313-63-6 ) .

Biological Activity

Ethyl 2-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex chemical compound with potential biological activities. This article aims to summarize the available data on its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a benzothiophene core linked to a triazole moiety and various functional groups that may influence its biological interactions. The presence of the nitrophenyl and butyl groups suggests possible lipophilicity, which can affect absorption and distribution within biological systems.

Pharmacological Properties

Research indicates that compounds similar to this structure exhibit various biological activities:

  • Antimicrobial Activity : Compounds containing triazole rings have been reported to possess significant antimicrobial properties. For example, triazole derivatives have shown effectiveness against various bacterial strains and fungi due to their ability to inhibit cell wall synthesis and disrupt cellular processes .
  • Anticancer Activity : Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells. For instance, certain triazole-thione compounds exhibited cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Interaction with Cellular Targets : The structure allows for potential interactions with DNA or RNA synthesis pathways, leading to disruptions in cellular replication and function.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • In Vivo Studies : Research on similar triazole compounds has shown that they can be metabolized in vivo with significant effects on plasma concentration over time. For example, a study on 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole revealed metabolic pathways such as N-acetylation and N-dealkylation that could influence their efficacy and safety profiles .
  • Antitumor Activity Assessment : In vitro studies have demonstrated that certain triazole derivatives can significantly reduce cell viability in cancer cell lines. One study highlighted a derivative's IC50 value of 6.2 µM against HCT-116 cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Triazole AAnticancer6.2
Triazole BAntimicrobial43.4
Triazole CAnti-inflammatoryNot specified

Q & A

Basic: How can the synthesis of this compound be optimized to ensure high yield and purity?

Methodological Answer:
Synthesis optimization requires multi-step reaction planning with precise control of:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of reactants .
  • Temperature and time : Gradual heating (e.g., 60–80°C) and extended reflux durations (4–8 hours) improve intermediate stability .
  • Purification : Column chromatography or recrystallization minimizes by-products, while HPLC (>95% purity threshold) and NMR (δ 1.2–1.5 ppm for ethyl groups) validate purity .

Basic: What characterization techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key groups (e.g., ethyl ester at ~4.1 ppm, nitrophenyl protons at ~8.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected m/z ~650–700) .
  • HPLC : Retention time comparison with standards ensures purity (>95%) .

Basic: What preliminary biological activities are reported for structurally similar compounds?

Methodological Answer:
Analogues demonstrate:

  • Enzyme inhibition : Triazole and benzothiophene moieties target kinases or tubulin (IC50_{50} values ~1–10 µM) .
  • Antimicrobial activity : Nitrophenyl groups enhance Gram-positive bacterial inhibition (MIC ~8–32 µg/mL) .
  • Anticancer potential : Tetrahydrobenzothiophene derivatives show cytotoxicity in MCF-7 cells (IC50_{50} ~5–20 µM) .

Advanced: How can contradictions in biological activity data between derivatives be systematically resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-nitrophenyl vs. 4-chlorophenyl) using bioassays and molecular docking .
  • Data Normalization : Control for assay variability (e.g., cell line passage number, solvent concentration) .
  • Meta-analysis : Pool data from analogues (e.g., IC50_{50} trends across >10 derivatives) to identify outliers .

Advanced: How to design experiments to identify the compound’s biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Screen against kinase libraries (e.g., EGFR, VEGFR) to measure binding affinity (KD_D values) .
  • X-ray Crystallography : Co-crystallize with tubulin or enzymes to resolve binding modes (resolution ≤2.0 Å) .
  • CRISPR-Cas9 Knockout : Validate target dependency by silencing candidate genes in cellular assays .

Advanced: What strategies are effective for SAR analysis of this compound’s derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogues with halogens (F, Cl, Br) or methoxy groups at the phenyl ring to assess electronic effects .
  • Molecular Dynamics (MD) Simulations : Predict binding stability (RMSD ≤2.0 Å) with targets like tubulin .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., nitrophenyl improves potency by ~30%) .

Advanced: What challenges arise in crystallographic characterization, and how can they be addressed?

Methodological Answer:

  • Crystal Growth : Use slow vapor diffusion with mixed solvents (e.g., DCM:hexane) to obtain diffraction-quality crystals .
  • Disorder Mitigation : Cool samples to 100 K and apply SHELXL refinement (R-factor <0.08) .
  • Data Interpretation : Resolve thioether bond geometry (C–S–C angle ~100°) using Mo Kα radiation (λ = 0.71073 Å) .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Testing : Incubate in buffers (pH 2–9) and monitor degradation via HPLC (e.g., ester hydrolysis at pH >7) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS/MS .
  • Light Sensitivity : Expose to UV-Vis light (λ = 365 nm) and track nitro group reduction via FTIR (loss of ~1520 cm1^{-1} peak) .

Advanced: How can computational models validate the compound’s reactivity or interaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to tubulin (binding energy ≤−8.0 kcal/mol) .
  • QM/MM Simulations : Map reaction pathways for sulfanyl group oxidation (activation energy ~25 kcal/mol) .

Advanced: What is the role of the thioether (-S-) group in modulating biological activity?

Methodological Answer:

  • Chemical Modification : Replace -S- with -O- or -CH2_2- and compare bioactivity (e.g., IC50_{50} increases 5-fold for -O- analogues) .
  • Redox Sensitivity : Measure thioether oxidation to sulfoxide (R-SO) using cyclic voltammetry (E1/2_{1/2} ~0.5 V) .
  • Binding Kinetics : SPR reveals -S- enhances target residence time (e.g., 10-fold increase vs. -CH2_2-) .

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